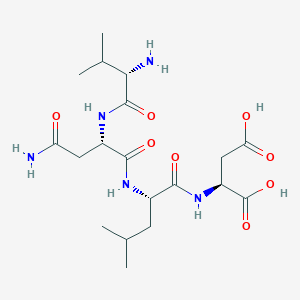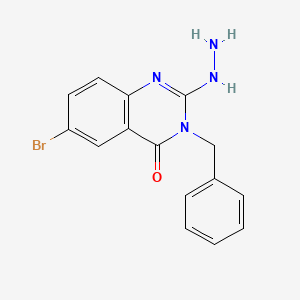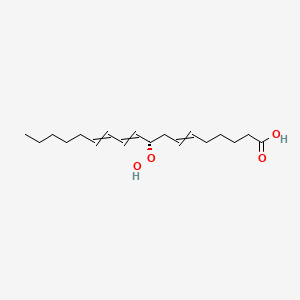
1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl- is a specialized organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This particular compound is characterized by the presence of two carbonyl chloride groups at positions 2 and 5, and phenyl groups at positions 3 and 4 on the pyrrole ring. Its unique structure makes it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole with benzoyl chloride derivatives in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale of production and desired yield.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation may produce a carboxylic acid derivative.
Applications De Recherche Scientifique
1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl- involves its interaction with specific molecular targets. The carbonyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition of enzyme activity or modification of protein function, which is useful in various biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This compound has similar structural features but different substituents, leading to different chemical properties and applications.
2,5-Dimethyl-1H-pyrrole: Another pyrrole derivative with different substituents, used in different chemical reactions and applications.
Uniqueness
1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl- is unique due to the presence of both carbonyl chloride and phenyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
This detailed overview provides a comprehensive understanding of 1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl-, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
365214-51-3 |
|---|---|
Formule moléculaire |
C18H11Cl2NO2 |
Poids moléculaire |
344.2 g/mol |
Nom IUPAC |
3,4-diphenyl-1H-pyrrole-2,5-dicarbonyl chloride |
InChI |
InChI=1S/C18H11Cl2NO2/c19-17(22)15-13(11-7-3-1-4-8-11)14(16(21-15)18(20)23)12-9-5-2-6-10-12/h1-10,21H |
Clé InChI |
SPIGQLTZUOLMIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(NC(=C2C3=CC=CC=C3)C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one](/img/structure/B14237665.png)
![2-Chloro-5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14237666.png)
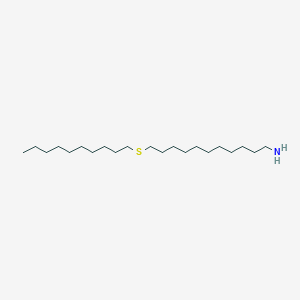
![1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B14237679.png)
![2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)-](/img/structure/B14237687.png)

![{[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane](/img/structure/B14237705.png)
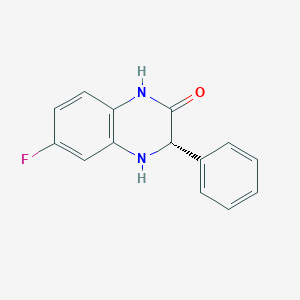

![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]-](/img/structure/B14237747.png)

